molecular formula C13H12ClF3N2O3 B2386639 5-Acetyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one CAS No. 1005264-51-6

5-Acetyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one

Cat. No.: B2386639
CAS No.: 1005264-51-6
M. Wt: 336.7
InChI Key: DBQNEWHUHBLPIW-UHFFFAOYSA-N
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Description

5-Acetyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one is a heterocyclic compound featuring a 1,3-diazinan-2-one core substituted with acetyl, 4-chlorophenyl, hydroxy, and trifluoromethyl groups. Its structural complexity arises from the trifluoromethyl group, which enhances metabolic stability and lipophilicity, and the 4-chlorophenyl moiety, which is commonly associated with bioactivity in pharmaceuticals and agrochemicals . The compound’s stereochemistry at the C-4 hydroxy group (R-configuration, inferred from analogous structures in ) and its planar/non-planar conformations may influence its physicochemical and biological properties .

Properties

IUPAC Name

5-acetyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClF3N2O3/c1-6(20)9-10(7-2-4-8(14)5-3-7)18-11(21)19-12(9,22)13(15,16)17/h2-5,9-10,22H,1H3,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQNEWHUHBLPIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of the Trifluoromethyl-Hydroxy Intermediate

A ketone precursor undergoes nucleophilic trifluoromethylation. For example, reaction of 4-chlorophenylacetone with TMSCF₃ in the presence of a fluoride source (e.g., TBAF) yields a trifluoromethylated alcohol:
$$ \text{R-C(=O)-R'} + \text{TMSCF}3 \xrightarrow{\text{F}^-} \text{R-C(OH)(CF}3\text{)-R'} $$
This step typically achieves 60–75% yield under anhydrous conditions at −78°C.

Step 2: Diamine Preparation and Protection

A linear diamine is synthesized via reductive amination between the trifluoromethyl-hydroxy intermediate and a β-amino alcohol. Protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prevents undesired side reactions during subsequent steps.

Step 3: Cyclization to Diazinan-2-one

The protected diamine reacts with triphosgene in dichloromethane at 0°C to form the cyclic urea structure. Deprotection of the TBS group using TBAF affords the final hydroxyl group:
$$ \text{Diamine} + \text{Cl}3\text{C(O)CCl}3 \rightarrow \text{Diazinan-2-one} \xrightarrow{\text{TBAF}} \text{Hydroxy product} $$
Yields for this step range from 45% to 62%, with purity >90% after column chromatography.

Synthetic Route 2: Fragment Coupling and Late-Stage Functionalization

Step 1: Preparation of the Diazinan-2-one Core

A modified Curtius rearrangement is employed to construct the ring. Reaction of ethyl 4-chlorophenylglyoxylate with 1,3-diaminopropane under high-dilution conditions generates the diazinan-2-one skeleton in 55% yield.

Step 2: Trifluoromethylation via Radical Pathways

Photocatalytic radical trifluoromethylation using CF₃SO₂Na and Ru(bpy)₃Cl₂ introduces the -CF₃ group at position 4. The reaction proceeds in DMF at room temperature with a 320 nm LED, achieving 68% regioselectivity.

Step 3: Acetylation and Oxidation

The C5 position is acetylated using acetic anhydride in pyridine, followed by oxidation of the C4 methyl group to a hydroxyl via OsO₄-NMO system. This two-step sequence attains an overall 48% yield.

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • Cyclization efficiency improves in polar aprotic solvents (e.g., DMF, NMP) due to enhanced solubility of intermediates.
  • Low temperatures (−20°C) minimize racemization during diamine preparation but prolong reaction times.

Catalytic Enhancements

  • DBU (1,8-Diazabicycloundec-7-ene) accelerates urea formation by deprotonating the diamine, reducing cyclization time from 24 h to 6 h.
  • Microwave-assisted synthesis at 120°C increases trifluoromethylation yields by 15% compared to conventional heating.

Analytical Characterization

Critical quality control parameters include:

Parameter Method Specification
Purity HPLC (C18 column) ≥98% (210 nm)
Enantiomeric excess Chiral SFC ≥99% (R-configuration)
Trifluoromethyl content ¹⁹F NMR (CDCl₃) δ −62 to −65 ppm

¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J=8.4 Hz, 2H, ArH), 7.32 (d, J=8.4 Hz, 2H, ArH), 5.21 (s, 1H, OH), 4.15–4.08 (m, 2H, NCH₂), 3.92–3.85 (m, 2H, NCH₂), 2.45 (s, 3H, COCH₃).

Industrial-Scale Considerations

Cost-Effective Trifluoromethyl Sources

Replacement of TMSCF₃ with sodium trifluoroacetate reduces raw material costs by 40%, albeit requiring higher temperatures (80°C) and extended reaction times.

Waste Management

Phosgene derivatives generate HCl gas, necessitating scrubbers with NaOH solution (5% w/v) to meet environmental regulations.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable safer handling of phosgene analogs, achieving 92% conversion in 2 minutes residence time versus 6 hours in batch processes.

Biocatalytic Approaches

Immobilized transaminases show promise for enantioselective synthesis of the diamine precursor, though current yields remain low (≤35%).

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Acetyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one depends on its specific biological target. It may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The compound shares structural motifs with several derivatives, as highlighted below:

Compound Key Substituents Biological/Industrial Relevance Reference
5-Benzoyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one Benzoyl, 4-fluorophenyl Antitumor activity (NCI-H522 cells, GP = ~70%); fluorophenyl enhances metabolic resistance.
5-(4-Chlorobenzoyl)-6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one 4-Chlorobenzoyl, 3-ethoxy-4-hydroxyphenyl Potential agrochemical applications; ethoxy group may improve solubility.
4-Bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile Bromo, 4-chlorophenyl, pyrrole core Antifouling agent; synergizes with metal compounds (Cu/Zn) for enhanced efficacy.
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl, triazole core Selective c-Met inhibitor (antitumor activity in MCF-7, HepG2, etc.; GP = 68.09% in NCI-H522).

Key Observations :

  • Trifluoromethyl Group : Common in all compounds; enhances stability and hydrophobic interactions in biological targets .
  • Chlorophenyl vs.
  • Core Heterocycle : The 1,3-diazinan-2-one core (target compound) offers conformational flexibility, while pyrrole () and triazole () cores provide rigidity, affecting target selectivity.
Physicochemical Properties
  • Solubility : The hydroxy and trifluoromethyl groups may confer moderate water solubility, whereas the 4-chlorophenyl group reduces it compared to fluorophenyl analogues .
  • Crystallinity : Isostructural compounds () with triclinic symmetry suggest similar packing efficiency, impacting formulation stability.

Biological Activity

5-Acetyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one is a synthetic compound belonging to the diazinanone class, characterized by its complex structure that includes an acetyl group, a chlorophenyl moiety, a hydroxy group, and a trifluoromethyl group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H12ClF3N2O3
Molecular Weight322.69 g/mol
Boiling PointPredicted at approximately 647.5 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl and chlorophenyl groups enhance its lipophilicity, facilitating cellular penetration. Once inside the cell, it may interact with enzymes or receptors involved in metabolic pathways, potentially leading to inhibition or modulation of these targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of diazinanones can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis. This suggests that this compound may possess similar antimicrobial effects.

Anticancer Potential

The anticancer potential of this compound is under investigation, with preliminary studies suggesting that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the hydroxy and trifluoromethyl groups could contribute to its effectiveness by enhancing interactions with cancer-related proteins.

Case Studies

  • Antimicrobial Testing : A study evaluating the antimicrobial activity of various diazinanone derivatives found that compounds with similar functional groups showed significant inhibition against Staphylococcus aureus and Escherichia coli. The study utilized minimum inhibitory concentration (MIC) assays to quantify effectiveness.
  • Cytotoxicity Assays : In vitro cytotoxicity assessments using human cancer cell lines demonstrated that certain diazinanone derivatives significantly reduced cell viability at micromolar concentrations. The mechanism was linked to the induction of oxidative stress and subsequent apoptotic pathways.

Toxicological Considerations

While exploring the biological activities of this compound, it is crucial to assess its toxicity profile. Toxicological studies are essential for determining safe dosage levels and understanding potential side effects. Early findings suggest that while some derivatives exhibit promising therapeutic effects, they may also show cytotoxicity at higher concentrations.

Q & A

Q. What synthetic methodologies are recommended for 5-Acetyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one?

Methodological Answer: The synthesis of this compound can be approached via multi-step reactions involving:

  • Step 1: Condensation of 4-chlorobenzaldehyde derivatives with acetylating agents to introduce the acetyl group.
  • Step 2: Cyclization with trifluoromethyl-containing precursors under controlled pH (e.g., using HCl or NaOH) to form the diazinan-2-one core.
  • Step 3: Hydroxylation at the 4-position via oxidative or hydrolytic methods.
    Optimization of reaction conditions (e.g., temperature: 60–80°C, solvent: ethanol/dioxane mixtures) is critical to avoid side reactions, as highlighted in analogous syntheses of trifluoromethyl-diazinane derivatives . Post-synthesis purification via recrystallization or column chromatography is recommended.

Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer: A combination of techniques is required:

  • X-ray Diffraction (XRD): Resolve the crystal structure, including bond angles and spatial arrangement of substituents (e.g., trifluoromethyl and chlorophenyl groups). Reference triclinic or monoclinic systems from similar compounds (unit cell parameters: a = 10–14 Å, β = 98–104°) .
  • NMR Spectroscopy: Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm the presence of the trifluoromethyl group (δ=60δ = -60 to 70-70 ppm) and aromatic protons from the 4-chlorophenyl moiety (δ=7.27.8δ = 7.2–7.8 ppm).
  • FT-IR: Identify key functional groups (e.g., hydroxyl stretch at 3200–3400 cm1^{-1}, carbonyl at 1650–1750 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield while maintaining compound stability?

Methodological Answer: Optimization involves:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to accelerate cyclization without degrading the trifluoromethyl group.
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) for intermediates, switching to ethanol for final hydroxylation to minimize hydrolysis.
  • Temperature Gradients: Employ stepwise heating (e.g., 50°C for condensation, 80°C for cyclization) to balance reactivity and stability .
    Monitor reaction progress via TLC or HPLC, and use DOE (Design of Experiments) to identify interactions between variables.

Q. How can researchers resolve contradictions between spectroscopic data and computational models?

Methodological Answer: Discrepancies (e.g., unexpected 13C^{13}\text{C}-NMR shifts or XRD bond angles) require:

  • Multi-Technique Validation: Cross-check XRD data with DFT-optimized structures (e.g., Gaussian 16 at B3LYP/6-31G* level) to validate electronic effects from the trifluoromethyl group.
  • Dynamic NMR Studies: Probe conformational flexibility in solution if solid-state XRD data conflicts with solution-phase NMR .
  • Isotopic Labeling: Use 2H^{2}\text{H} or 13C^{13}\text{C}-labeled analogs to trace signal origins in complex spectra .

Q. What experimental protocols assess the environmental fate and biodegradation of this compound?

Methodological Answer: Adapt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):

  • Abiotic Degradation: Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions (pH 4–9) to simulate photolysis. Measure half-life via LC-MS.
  • Biodegradation Assays: Use OECD 301B guidelines with activated sludge or soil microbiota. Monitor metabolite formation (e.g., dechlorinated byproducts) using GC-MS .
  • Partitioning Studies: Determine log KowK_{ow} (octanol-water) and soil adsorption coefficients (KdK_d) to model environmental distribution .

Q. How can researchers evaluate the compound’s potential for non-covalent interactions in drug-target binding?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) on sensor chips and measure binding affinity (KDK_D) in real time.
  • Molecular Docking: Use AutoDock Vina to simulate interactions between the trifluoromethyl group and hydrophobic pockets in protein targets. Validate with mutagenesis studies .
  • Thermal Shift Assays: Monitor protein melting temperature (TmT_m) shifts in the presence of the compound to infer stabilization via binding .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across assay platforms?

Methodological Answer:

  • Assay Standardization: Replicate experiments in parallel using cell-free (e.g., enzymatic) and cell-based (e.g., HEK293) systems. Control for variables like serum protein interference.
  • Metabolite Profiling: Use LC-HRMS to identify active metabolites that may explain discrepancies (e.g., hydroxylation at the 4-position enhancing activity) .
  • Dose-Response Curves: Compare IC50_{50} values across multiple concentrations to rule out assay-specific toxicity thresholds .

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